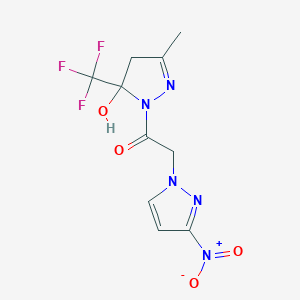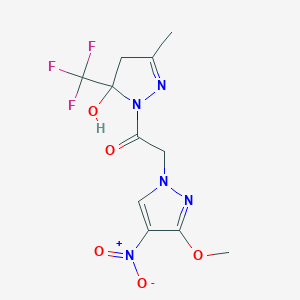![molecular formula C11H11N5O3 B279810 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the inhibition of enzymes and proteins that are essential for the growth and survival of bacteria, fungi, and cancer cells. This compound has been found to target specific molecular pathways that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can induce apoptosis, inhibit cell proliferation, and modulate the immune response. It has also been found to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its poor solubility in water and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
1. Investigating the potential of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide as a novel therapeutic agent for the treatment of bacterial and fungal infections.
2. Exploring the use of this compound in combination with other drugs for cancer therapy.
3. Developing new formulations of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide to improve its solubility and bioavailability.
4. Studying the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
Synthesemethoden
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 3-nitro-1H-pyrazole with benzoyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under optimized conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C11H11N5O3 |
|---|---|
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
4-[(3-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C11H11N5O3/c12-13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(14-15)16(18)19/h1-6H,7,12H2,(H,13,17) |
InChI-Schlüssel |
GESZQNLGDUQQRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
